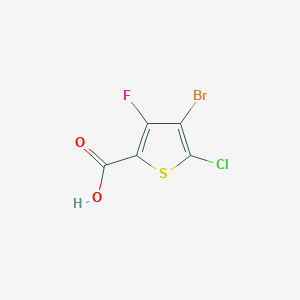

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C5HBrClFO2S |

|---|---|

Molecular Weight |

259.48 g/mol |

IUPAC Name |

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5HBrClFO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) |

InChI Key |

VCVZYQTYRSETJE-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=C1Br)Cl)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- 5-Chlorothiophene-2-carboxylic acid is a common starting point. It can be synthesized by several methods:

- Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride followed by hydrolysis.

- Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carbonation with carbon dioxide and acid work-up.

- Oxidation of 5-chloro-2-acetylthiophene using sodium chlorite and potassium dihydrogen phosphate.

These methods yield 5-chlorothiophene-2-carboxylic acid with high purity (up to 98.8%) and good yield.

Bromination at the 4-Position

- Electrophilic bromination of thiophene derivatives is usually performed using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like aluminum(III) chloride.

- A selective bromination method involves treating ethyl 5-alkylthiophene-2-carboxylates with bromine in dichloromethane at 0–5 °C, yielding ethyl 5-alkyl-4-bromothiophene-2-carboxylates with excellent regioselectivity and yield.

- The brominated ester can then be hydrolyzed (saponified) to the corresponding carboxylic acid.

One-Pot Halogenation Using Sodium Dithionite and Brominating Agents

- A patent describes a one-step bromination method for 4,5-dibromo-3-chlorothiophene-2-carboxylic acid using sodium dithionite and a brominating reagent in an organic solvent, followed by temperature-controlled reaction and purification steps.

- This method improves reaction time and yield, reduces costs, and can be adapted for similar halogenated thiophene carboxylic acids.

- Although this patent focuses on dibromo derivatives, the methodology can be modified for the target compound by incorporating fluorine substituents in the starting material.

Detailed Reaction Scheme Example

Analytical and Purification Techniques

- Purification is typically performed by extraction, washing, drying over magnesium sulfate, and column chromatography on silica gel.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm substitution pattern and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity, often achieving >95% purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight.

- Melting Point (mp) : Used as a physical property indicator.

Research Findings and Optimization

- Studies indicate that halogen substituents on the thiophene ring significantly influence biological activity and reactivity.

- The use of sodium dithionite in bromination improves yield and reduces reaction time compared to traditional methods.

- Direct bromination of esters rather than acids often results in better regioselectivity and higher yields.

- The presence of fluorine requires careful selection of reaction conditions to avoid dehalogenation or side reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

Scientific Research Applications

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Material Science: Incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.

Biology and Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Effects

(a) Substituent Position and Type

- 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-37-5; C₅H₂BrClO₂S; MW 241.49): Differs by the absence of fluorine at position 3.

3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6; similarity score 0.82):

Bromine and chlorine are swapped in positions 3 and 4. This inversion alters steric hindrance and electronic distribution, likely affecting regioselectivity in cross-coupling reactions .4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1; similarity score 0.91):

Lacks both chlorine and fluorine substituents. The simpler structure increases lipophilicity but reduces polarity, impacting solubility in aqueous systems .

(b) Functional Group Additions

4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid (CID 54593565; C₅H₂BrClO₄S₂; MW 306.52):

Incorporates a chlorosulfonyl group at position 5. This strongly electron-withdrawing group enhances electrophilicity, making the compound more reactive toward nucleophiles compared to the target molecule .4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid (C₇H₅BrO₅S; MW 289.13):

Features a carboxymethoxy group at position 3, introducing additional oxygen atoms. This modification significantly increases water solubility and hydrogen-bonding capacity .

Physical and Chemical Properties

| Compound Name | Molecular Formula | MW | Key Substituents | Solubility (Predicted) | Reactivity Highlights |

|---|---|---|---|---|---|

| Target Compound | C₅HBrClFO₂S | 259.48 | Br (C4), Cl (C5), F (C3) | Moderate in polar solvents | High electrophilicity at C2 and C5 |

| 4-Bromo-5-chlorothiophene-2-carboxylic acid | C₅H₂BrClO₂S | 241.49 | Br (C4), Cl (C5) | Low in water | Susceptible to SNAr at C5 |

| 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid | C₅H₂BrClO₄S₂ | 306.52 | Br (C4), Cl-SO₂ (C5) | High in DMSO | Reactive toward amines and alcohols |

| 5-(3-Bromophenyl)thiophene-2-carboxylic acid | C₁₁H₇BrO₂S | 283.14 | Br-phenyl (C5) | Low in water | Enhanced π-π stacking interactions |

Pharmacological and Industrial Relevance

- Drug Development: Fluorine in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs . For example, 5-(3-bromophenyl)thiophene-2-carboxylic acid () is explored as a kinase inhibitor, but its lack of multiple halogens limits its binding specificity.

- Material Science: Halogenated thiophenes are key in organic electronics. The target compound’s trifunctional halogenation improves charge transport properties relative to mono-halogenated derivatives like 4-Bromo-2-thiophenecarboxylic acid .

Biological Activity

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid (CAS No. 2415938-83-7) is a fluorinated thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with bromine, chlorine, and fluorine atoms, along with a carboxylic acid functional group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 227.51 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

The biological activity of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents are believed to enhance binding affinity and selectivity towards molecular targets, which can modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can inhibit glycinamide ribonucleotide formyltransferase, a critical enzyme in purine biosynthesis, leading to antiproliferative effects in cancer cells .

Anticancer Activity

A significant area of research focuses on the compound's potential as an anticancer agent. In vitro studies have demonstrated that fluorinated thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the disruption of metabolic processes essential for tumor growth.

Case Study: Antitumor Efficacy

In a study involving xenograft models, compounds structurally related to 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid exhibited notable antitumor efficacy. The results indicated a decrease in tumor volume correlated with increased concentrations of the compound .

Antimicrobial Activity

Emerging data suggest that 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid may also possess antimicrobial properties. Preliminary screening against various bacterial strains has shown promising results, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid, it is crucial to compare it with structurally similar compounds.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid | Not specified | Anticancer |

| 4-Fluoro-thiophene-2-carboxylic acid | 10 | Antimicrobial |

| 5-Chloro-thiophene-2-carboxylic acid | 15 | Enzyme inhibition |

The comparative data highlight the enhanced potency of the bromine and chlorine substitutions on the thiophene ring, which may contribute to its superior biological activity compared to other derivatives.

Q & A

Q. How can researchers validate contradictory spectral data reported in literature?

- Methodology : Reproduce experiments using standardized conditions (e.g., DMSO-d₆ for NMR) and cross-reference with PubChem or ECHA databases (CAS 113589-56-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.